1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone
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Overview
Description
1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(dimethylamino)-1,2,4-triazine with ethanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine alcohols or amines. Substitution reactions can result in a variety of functionalized triazine derivatives .
Scientific Research Applications
1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The triazine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(3-(Dimethylamino)phenyl)ethanone: Shares the dimethylamino group but differs in the aromatic ring structure.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a similar dimethylamino group but has a different core structure and is used primarily as a coupling agent in peptide synthesis.
Uniqueness: 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other dimethylamino-containing compounds .
Properties
Molecular Formula |
C7H10N4O |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-[3-(dimethylamino)-1,2,4-triazin-6-yl]ethanone |
InChI |
InChI=1S/C7H10N4O/c1-5(12)6-4-8-7(10-9-6)11(2)3/h4H,1-3H3 |
InChI Key |
ZATZYDRBWFAFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N=N1)N(C)C |
Origin of Product |
United States |
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